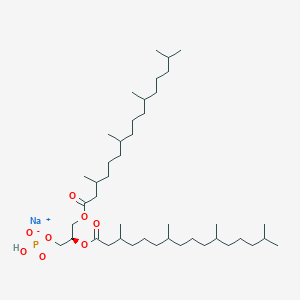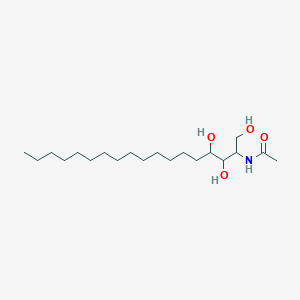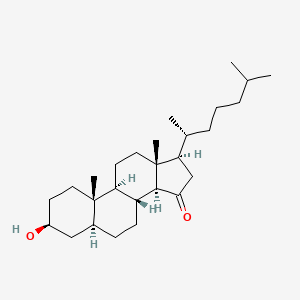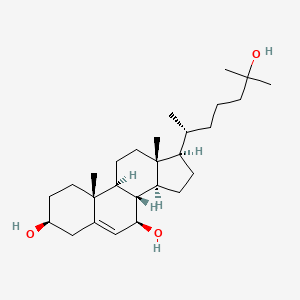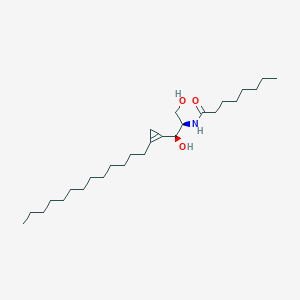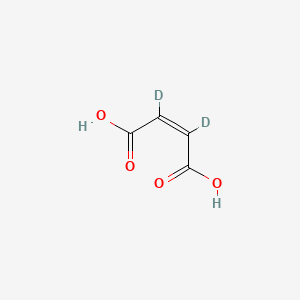
Maleic acid-2,3-d2
Descripción general
Descripción
Maleic acid-2,3-d2 is an organic compound that is a dicarboxylic acid, a molecule with two carboxyl groups .
Synthesis Analysis
Recent developments in maleic acid synthesis from bio-based chemicals over homogeneous or heterogeneous catalysts have been reported . The synthesis process involves gas-phase protonation and acid-base equilibria . A highly selective conversion of fumaric acid was achieved without a catalyst by a simple one-step hydrothermal reaction .
Molecular Structure Analysis
The molecular formula of this compound is C4H4O4 . It has a molecular weight of 118.08 g/mol . The IUPAC name is (Z)-2,3-dideuteriobut-2-enedioic acid .
Chemical Reactions Analysis
The structure of maleic acid, processes of gas-phase protonation, and acid-base equilibria with the participation of maleic acid in water-ethanol and water-dimethylsulfoxide solutions have been investigated . The рK values of maleic acid dissociation in these solvents are determined .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 118.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 118.02351210 g/mol . The topological polar surface area is 74.6 Ų .
Aplicaciones Científicas De Investigación
Neurobiology Research Maleic acid is used in neurobiology research for studying its effects on human health, especially concerning the nervous system. A study on human neuroblastoma SH-SY5Y cells exposed to maleic acid revealed dose-dependent changes in gene expression related to calcium and thiol levels in the cells, impacting neuronal functions (Wang, Lin, Cheng, & Tung, 2017).
Toxicogenomics and Disease Association Maleic acid's association with various diseases has been explored through in silico toxicogenomics. It's been linked to mental disorders, nervous system diseases, cardiovascular diseases, and cancers. The research suggests that maleic acid can penetrate the blood-brain barrier, affecting the nervous system (Lin, Wang, & Tung, 2014).
Cosmetic Industry Safety Assessment In cosmetics, maleic acid functions as a fragrance ingredient and pH adjuster. Research studies on its safety suggest that, when used in low concentrations, it poses no significant dermal or systemic toxicity risk. However, it's essential to consider the concentration of free maleic acid in cosmetic formulations for safety assessments (Acid, 2007).
Electrochemical Valorization Maleic acid is a key platform chemical in industrial processes. A study demonstrated an electrochemical method to convert furfural to maleic acid, showing potential for sustainable chemical production (Kubota & Choi, 2018).
Dental Applications In dentistry, maleic acid is used as an etchant or conditioner. A study provided evidence of chemisorption of maleic acid onto hydroxyapatite and enamel, which has implications for adhesive dentistry (Fu, Yuan, Qian, Shen, Sun, & Hannig, 2004).
Polymer Research The synthesis and characterisation of dialkyltin 2,3-bis(diphenylphosphino)maleic acid adducts have been explored, indicating potential applications in the field of organometallic chemistry and polymer research (Bowen, Caddy, Fernandes, Layh, Mamo, & Meijboom, 2006).
Environmental and Health Impact Studies Maleic acid is also a focus in studies regarding its environmental impact and health effects. For instance, its influence on kidney proteome and potential risks in long-term consumption have been analyzed (Chien, Xue, Chen, Wu, & Lai, 2020).
Chemical Industry Applications Maleic acid has applications in the chemical industry, particularly in the oxidation of various compounds. A study investigated the electrochemical oxidation of maleic acid on boron-doped diamond, which is relevant for wastewater treatment and chemical synthesis (Weiss, Groenen-Serrano, Savall, & Comninellis, 2006).
Textile Industry Innovations In the textile industry, maleic acid is used for anti-crease finishing of cotton fabrics. Its combination with acryloyl malic acid has shown improved wrinkle resistance and whiteness index, offering an alternative to formaldehyde-based finishing agents (Qi, Huang, Ji, Sun, Qing, Hu, & Yan, 2016).
Biomass Conversion Research Research on converting glucose to value-added chemicals like 5-(hydroxymethyl) furfural and levulinic acid using maleic acid highlights its role in sustainable chemical production from biomass resources (Zhang, Murria, Jiang, Xiao, Kenttämaa, Abu‐Omar, & Mosier, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Maleic Acid-2,3-d2, also known as Maleic Acid-d2, primarily targets the Glutamate Decarboxylase (GAD) in organisms such as Escherichia coli and Listeria monocytogenes . GAD is an enzyme that catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA) and carbon dioxide .
Mode of Action
Maleic Acid-d2 acts as an inhibitor of the Glutamate Decarboxylase enzyme . By inhibiting this enzyme, it prevents the conversion of glutamate to GABA, thereby affecting the metabolic processes that rely on this conversion .
Biochemical Pathways
The inhibition of GAD by Maleic Acid-d2 impacts several biochemical pathways. It affects the metabolism of amino acids , particularly the arginine and proline metabolism , and the purine metabolism . It also influences the citric acid cycle . The disruption of these pathways can have downstream effects on various biological processes, including energy production and nucleotide synthesis .
Pharmacokinetics
The pharmacokinetics of Maleic Acid-d2 has been studied in rats. After administration, it was found to exhibit a linear pharmacokinetic phenomenon within the doses of 10 and 30 mg/kg . The area under the concentration versus time curve (AUC) of Maleic Acid-d2 in the kidney cortex was 5-fold higher than that in the blood, indicating a greater accumulation of the compound in the kidneys .
Result of Action
The inhibition of GAD by Maleic Acid-d2 leads to a decrease in the production of GABA, a neurotransmitter that plays a crucial role in the nervous system. This can result in various molecular and cellular effects, depending on the specific biological context .
Action Environment
The action, efficacy, and stability of Maleic Acid-d2 can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 137-140 °C . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH of the environment, the presence of other substances, and the specific characteristics of the target organism .
Análisis Bioquímico
Biochemical Properties
Maleic Acid-2,3-d2 interacts with several enzymes and proteins in biochemical reactions. It has been reported to inhibit Glutamate Decarboxylase (GAD) in E. coli and L. monocytogenes . This interaction suggests that this compound could play a role in modulating the activity of these enzymes, potentially affecting the metabolic pathways they are involved in .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been reported to compromise glutamate oxidation in the kidneys of developing rats by inhibiting glutamate dehydrogenase and α-ketoglutarate dehydrogenase activities . This suggests that this compound can influence cell function by affecting key metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. As mentioned earlier, it inhibits the activity of Glutamate Decarboxylase (GAD), an enzyme crucial for glutamate oxidation . This inhibition could lead to changes in gene expression and cellular metabolism, thereby affecting the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that Maleic Acid, the non-deuterated form, has been used as an internal standard for quantitative NMR (qNMR) purity assignments . This suggests that this compound could potentially have similar applications and stability in laboratory settings .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Maleic Acid. Maleic Acid is an intermediate of the TCA cycle, one of the key metabolic pathways in cells . Therefore, this compound could potentially interact with enzymes or cofactors involved in this and other related metabolic pathways .
Propiedades
IUPAC Name |
(Z)-2,3-dideuteriobut-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1D,2D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-PBKRRWIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C(=O)O)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)


![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)
![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
